

Comprehensive Structural Elucidation of 4-Ethyl-2'-methoxybenzophenone: A Multi-Modal Spectroscopic Approach

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Compound of Interest

Compound Name:	4-Ethyl-2'-methoxybenzophenone
CAS No.:	82520-38-5
Cat. No.:	B1345408

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Content Type: Technical Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers Subject: **4-Ethyl-2'-methoxybenzophenone** (CAS: N/A - Custom Intermediate) Molecular Formula: $C_{16}H_{16}O_2$ Molecular Weight: 240.30 g/mol

Introduction & Synthetic Context

In the development of diaryl ketone scaffolds for pharmacological applications (e.g., UV filters, photo-initiators, or kinase inhibitors), the precise regio-chemistry of substituents is critical. **4-Ethyl-2'-methoxybenzophenone** presents a classic structural elucidation challenge: distinguishing between a para-substituted ring and an ortho-substituted ring within the same molecule.^[1]

This guide provides a rigorous framework for characterizing this specific derivative. Unlike standard catalog compounds, this molecule requires a "first-principles" approach to validation, relying on the distinct splitting patterns of the ethyl and methoxy groups and the fragmentation logic of the benzophenone core.

Sample Preparation Protocol

- Solvent Choice: For NMR, CDCl_3 (Chloroform-d) is the standard.[1] If solubility is poor or OH/NH exchange is suspected (not applicable here, but good practice), DMSO-d_6 is the alternative.
- Purity Check: Ensure sample is >95% pure via HPLC or TLC before spectral acquisition to avoid assigning impurity peaks (e.g., unreacted 4-ethylbenzoyl chloride) to the product.

Mass Spectrometry (MS): Fragmentation Logic[2]

Mass spectrometry provides the first "Go/No-Go" decision gate.[1] For benzophenones, Electron Impact (EI) ionization is preferred to observe characteristic

-cleavage.[1]

Predicted Fragmentation Pattern (EI, 70 eV)

The molecular ion (

) is expected at m/z 240.[1] The fragmentation is driven by

-cleavage on either side of the carbonyl group, generating acylium ions.

Ion Type	m/z (approx)	Mechanism / Origin	Diagnostic Value
Molecular Ion ()	240	Parent molecule radical cation	Confirms MW.[1]
Fragment A	135	[2-Methoxybenzoyl] ⁺ (-cleavage)	Critical: Proves the methoxy is on the benzoyl fragment.[1]
Fragment B	133	[4-Ethylbenzoyl] ⁺ (-cleavage)	Critical: Proves the ethyl is on the other ring.[1]
Fragment C	107	[2-Methoxyphenyl] ⁺ (Loss of CO from A)	Secondary confirmation of Ring B.
Fragment D	105	[4-Ethylphenyl] ⁺ (Loss of CO from B)[1]	Secondary confirmation of Ring A.
Fragment E	77	[Phenyl] ⁺	Common aromatic background (less diagnostic).[1]

Analyst Note: The presence of m/z 135 and 133 is the "fingerprint" of this specific isomer. If you observe m/z 105 (Benzoyl) instead, you may have lost the methoxy group or synthesized the wrong isomer.

Infrared Spectroscopy (IR): Functional Group Validation

IR is used here primarily to confirm the ketone functionality and the ether linkage, and to assess the electronic environment of the carbonyl.

Key Absorption Bands (KBr Pellet or ATR)

Functional Group	Frequency ()	Intensity	Structural Insight
C=O ^{[1][2]} Stretch	1655 - 1665	Strong	<p>Benzophenone Carbonyl. Note: ^[1] 2-substituted benzophenones often show a slight blue shift (higher wavenumber) compared to unsubstituted benzophenone (~1650) due to steric twisting (loss of coplanarity) which reduces conjugation. ^[1]</p>
C-H Stretch (Ar)	3000 - 3100	Weak	Aromatic ring protons. ^[1]
C-H Stretch (Alk)	2850 - 2980	Medium	Ethyl group (-CH ₂ CH ₃) and Methoxy (-OCH ₃). ^[1]
C-O-C Stretch	1240 - 1260	Strong	Aryl Alkyl Ether. Asymmetric stretch of the methoxy group attached to the ring.
Oop Bending	740 - 760	Strong	Ortho-substitution. Characteristic of the 1,2-disubstituted ring (Ring B). ^[1]

Nuclear Magnetic Resonance (NMR): The Definitive Proof

This is the primary method for confirming the positions of the substituents.

^1H NMR (400 MHz, CDCl_3)

The spectrum is divided into three distinct regions: Aliphatic (Ethyl), Methoxy, and Aromatic.

Region A: The Ethyl Group (Ring A)

- ~1.25 ppm (3H, triplet, Hz): Methyl protons ($-\text{CH}_2\text{CH}_3$).[\[1\]](#)
- ~2.70 ppm (2H, quartet, Hz): Methylene protons ($-\text{CH}_2\text{CH}_3$).[\[1\]](#)
 - Logic: This clean triplet-quartet system confirms the ethyl group is intact.[\[1\]](#)

Region B: The Methoxy Group (Ring B)

- ~3.75 - 3.85 ppm (3H, singlet): Methoxy protons ($-\text{OCH}_3$).[\[1\]](#)
 - Logic: A sharp singlet integrates to 3 protons.[\[1\]](#)

Region C: Aromatic Region (6.8 - 7.8 ppm)

This is the most complex region.[\[1\]](#) You must distinguish the AA'BB' system of Ring A from the ABCD system of Ring B.

Ring A (4-Ethylphenyl): AA'BB' System[\[1\]](#)

- ~7.28 ppm (2H, doublet, Hz): Protons meta to Carbonyl (ortho to Ethyl).[\[1\]](#)
- ~7.75 ppm (2H, doublet, Hz): Protons ortho to Carbonyl.[\[1\]](#) Deshielded by the $\text{C}=\text{O}$ anisotropy.[\[1\]](#)

Ring B (2-Methoxyphenyl): ABCD System

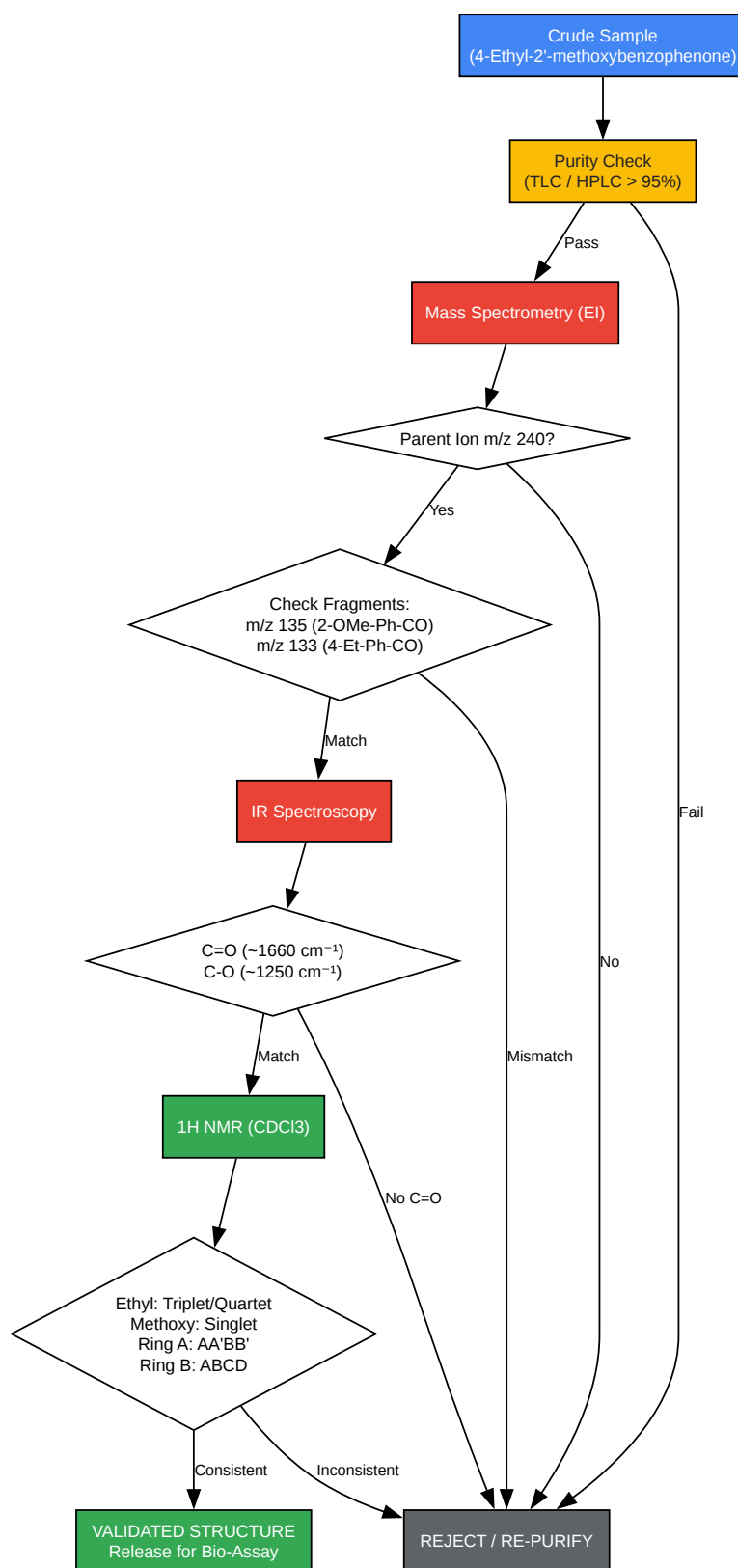
- ~6.9 - 7.0 ppm (2H, multiplet): H-3 (ortho to OMe) and H-5.[1] H-3 is strongly shielded by the electron-donating methoxy group.[1]
- ~7.45 ppm (1H, triplet/multiplet): H-4 (para to OMe).
- ~7.5 - 7.6 ppm (1H, dd): H-6 (ortho to C=O). This proton is deshielded by the carbonyl but less so than a standard benzophenone due to the steric twist caused by the methoxy group.

¹³C NMR (100 MHz, CDCl₃) - Predicted Shifts

Carbon Type	(ppm)	Assignment Logic
C=O	196 - 198	Diaryl ketone.[1]
C-O (Ar)	158 - 160	Ring B, C-2 (Attached to OMe).[1]
C-Alk (Ar)	149 - 150	Ring A, C-4 (Attached to Ethyl).[1]
Ar-C	111 - 135	Aromatic signals.[1] C-3 of Ring B (ortho to OMe) will be upfield (~111 ppm).[1]
-OCH ₃	55.5	Methoxy carbon.[1]
-CH ₂ -	28.9	Ethyl methylene.[1]
-CH ₃	15.2	Ethyl methyl.[1]

Validation Workflow

The following diagram illustrates the logical flow for confirming the structure of **4-Ethyl-2'-methoxybenzophenone** during a synthesis campaign.



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Caption: Decision tree for the structural validation of **4-Ethyl-2'-methoxybenzophenone**, prioritizing Mass Spec for molecular weight confirmation and NMR for regio-isomer determination.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][3] (Standard reference for IR and NMR substituent increments).
- NIST Chemistry WebBook. Benzophenone Mass Spectrum (Electron Ionization).[1] National Institute of Standards and Technology.[1][4] Available at: [\[Link\]](#) (Reference for benzophenone core fragmentation).[1]
- AIST Spectral Database for Organic Compounds (SDBS). 1H NMR of 4-Ethylbenzophenone and 2-Methoxybenzophenone. (Used for comparative chemical shift analysis).[1] Available at: [\[Link\]](#)
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.[1] (Source for ¹³C NMR chemical shift prediction rules).

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Sources

- 1. 4-Methoxybenzophenone | C₁₄H₁₂O₂ | CID 69146 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 2. researchgate.net [\[researchgate.net\]](https://researchgate.net)
- 3. 4-Ethylguaiaicol | C₉H₁₂O₂ | CID 62465 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 4. Benzophenone [\[webbook.nist.gov\]](https://webbook.nist.gov)

- To cite this document: BenchChem. [Comprehensive Structural Elucidation of 4-Ethyl-2'-methoxybenzophenone: A Multi-Modal Spectroscopic Approach]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1345408/docs#comprehensive-structural-elucidation-of-4-ethyl-2-methoxybenzophenone-a-multi-modal-spectroscopic-approach\]](https://www.benchchem.com/product/b1345408/docs#comprehensive-structural-elucidation-of-4-ethyl-2-methoxybenzophenone-a-multi-modal-spectroscopic-approach)

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